

FL104 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Hypoxia-Activated Prodrug PR-104

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug (HAP) that has been developed as a potential anticancer therapeutic agent. It is designed to selectively target the hypoxic microenvironment often found in solid tumors, which is a key contributor to resistance to conventional cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of PR-104.

Chemical Structure and Properties

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its more active form, PR-104A.[1][2] The key chemical identifiers and properties of PR-104 and its active metabolite PR-104A are summarized below.



Identifier	PR-104	PR-104A
IUPAC Name	2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl) anilino]ethyl methanesulfonate[3]	N-(2-(bis(2- (methylsulfonyloxy)ethyl)amino)-3,5-dinitrophenyl)-2- hydroxyacetamide
CAS Number	851627-62-8[3]	680199-06-8[4]
PubChem CID	11455973	11663047
Molecular Formula	C14H20BrN4O12PS[3]	C13H17N4O10S2
Molecular Weight	579.3 g/mol [3]	477.5 g/mol
Canonical SMILES	C1=C(C(=C(C=C1INVALID-LINK[O-])N(CCBr)CCCS(=O) (=O)C)C(=O)NCCOP(=O) (O)O)INVALID-LINK[O-]	CS(=O) (=O)OCCN(CCCI)C1=C(C=C(C=C1C(=O)NCCO)INVALID- LINK[O-])INVALID-LINK [O-]
InChI Key	Not available	JXJCJZNVWYQHIF- UHFFFAOYSA-N

Mechanism of Action: A Dual-Activation Pathway

The cytotoxic activity of PR-104 is dependent on its metabolic activation to potent DNA cross-linking agents. This activation can occur through two distinct pathways: a hypoxia-dependent pathway and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][5]

Hypoxia-Dependent Activation

Under hypoxic conditions, one-electron reductases, such as cytochrome P450 oxidoreductase, reduce the nitro groups of PR-104A.[5][6] This reduction leads to the formation of the reactive hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[5][6] These metabolites are potent bifunctional alkylating agents that induce interstrand and intrastrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][7]



AKR1C3-Dependent Activation

PR-104A can also be activated in aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3).[1][5] This enzyme catalyzes a two-electron reduction of PR-104A, directly forming the cytotoxic hydroxylamine metabolite PR-104H.[1] This pathway contributes to the anti-tumor activity of PR-104 in tumors with high AKR1C3 expression, but also to off-target toxicity in normal tissues expressing this enzyme.[1]



Systemic Circulation PR-104 (Pre-prodrug) Phosphatases PR-104A (Prodrug) Reduction Two-electron reduction Tumor Cell **Hypoxic Conditions** AKR1C3-Dependent PR-104H (Hydroxylamine) AKR1C3 One-electron reductases PR-104M (Amine) Cell Cycle Arrest Apoptosis

PR-104 Activation and DNA Damage Pathway

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PR-104 activation and mechanism of action.



Quantitative Biological Activity

The cytotoxicity of PR-104A has been evaluated in numerous cancer cell lines, demonstrating significantly increased potency under hypoxic conditions.

Cell Line	Cancer Type	IC50 (μM) - Aerobic	IC50 (μM) - Hypoxic	Hypoxic Cytotoxicity Ratio (HCR)
SiHa	Cervical Cancer	16	0.16	100
HT29	Colon Cancer	25	0.31	81
H460	Non-Small Cell Lung Cancer	1.8	0.08	23
Panc-1	Pancreatic Cancer	130	1.3	100
22RV1	Prostate Cancer	50	1.0	50

Note: IC50 values are approximate and can vary based on experimental conditions. HCR is the ratio of aerobic to hypoxic IC50.[7]

Experimental Protocols Synthesis of PR-104

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic route for PR-104 has been described in the scientific literature and patents. The synthesis generally involves the coupling of a dinitrobenzoic acid derivative with a nitrogen mustard moiety, followed by phosphorylation to yield the final pre-prodrug. Researchers should consult primary literature for specific synthetic methodologies.[1]

In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)

This assay determines the ability of single cells to form colonies after treatment with PR-104A.

• Cell Seeding: Plate cells at a low density in 6-well plates and allow them to attach overnight.



- Treatment: Expose cells to a range of concentrations of PR-104A under both normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions for a defined period (e.g., 4 hours).
- Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 7-14 days until visible colonies are formed.
- Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

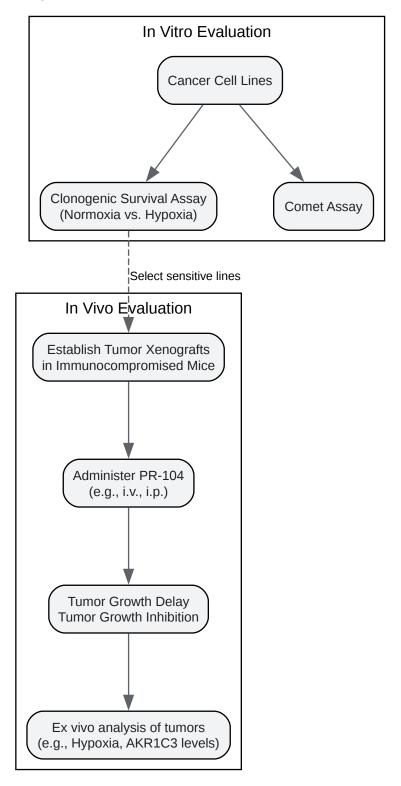
DNA Damage Assessment (Alkaline Comet Assay)

This assay quantifies DNA strand breaks and interstrand cross-links.

- Cell Treatment and Harvesting: Treat cells with PR-104A as described above. For detecting
 interstrand cross-links, a low dose of ionizing radiation is applied after drug treatment to
 induce a known number of single-strand breaks. Harvest the cells by trypsinization.
- Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
- Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
- Imaging and Analysis: Visualize the "comets" using a fluorescence microscope and quantify
 the extent of DNA damage using appropriate software. The amount of DNA in the tail relative
 to the head is proportional to the number of DNA breaks.



General Experimental Workflow for Preclinical Evaluation of PR-104



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Preclinical evaluation workflow for PR-104.



In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PR-104 in animal models.

- Xenograft Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
- Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³), then randomize the animals into treatment and control groups.
- Drug Administration: Administer PR-104 via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a defined dosing schedule.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Efficacy Endpoints: Evaluate anti-tumor activity based on endpoints such as tumor growth inhibition, tumor growth delay, or complete tumor regression.[8][9]
- Toxicity Assessment: Monitor animal body weight and general health to assess treatmentrelated toxicity.
- Ex Vivo Analysis: At the end of the study, tumors can be excised for biomarker analysis, such as assessing the extent of hypoxia (e.g., by pimonidazole staining) and AKR1C3 expression levels.[5]

Conclusion

PR-104 is a promising hypoxia-activated prodrug with a unique dual-activation mechanism that allows for targeted therapy of solid tumors. Its efficacy is dependent on the hypoxic status and AKR1C3 expression of the tumor. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of PR-104 and similar agents. Further research is focused on developing next-generation HAPs with improved tumor selectivity and reduced off-target toxicity.

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- To cite this document: BenchChem. [FL104 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603790#fl104-chemical-structure-and-properties]

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